molecular formula C5H8N2O2S2 B3274898 4,5-Dimethylthiazole-2-sulfonamide CAS No. 616880-12-7

4,5-Dimethylthiazole-2-sulfonamide

Cat. No.: B3274898
CAS No.: 616880-12-7
M. Wt: 192.3 g/mol
InChI Key: DDYUBCSFQWPJOI-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole is a heterocyclic compound with the molecular formula C5H7NS . It is used as a building block in the synthesis of various organic compounds . The compound is also known as 2-Thiazolesulfonamide,4,5-dimethyl-(9CI) and has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiazole consists of a five-membered ring containing sulfur and nitrogen atoms . The compound has a molecular weight of 113.18 and its empirical formula is C5H7NS .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dimethylthiazole-2-sulfonamide are not available, thiazoles are known to undergo a variety of chemical reactions. For instance, radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide yields mono-, tri- and tetrabromo compounds .


Physical And Chemical Properties Analysis

4,5-Dimethylthiazole is a liquid at 20°C . It has a refractive index of n20/D 1.521 and a density of 1.07 g/mL at 25°C . The compound is also characterized by its SMILES string Cc1ncsc1C .

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

Research has delved into the tautomeric behavior of sulfonamide derivatives, highlighting their significance in bioorganics and medicinal chemistry. The molecular conformation or tautomeric forms of molecules like sulfonamide derivatives are crucial due to their direct correlation with pharmaceutical and biological activities. Studies employing spectroscopic methods have attempted to identify tautomeric forms, showing that certain sulfonamide derivatives display traces of both conformers, amino and imino, depending on their state (powder or liquid) and the solvent used (Erturk et al., 2016).

Antibacterial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities against various pathogens. For instance, some derivatives showed high degrees of antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus, comparable to well-known antibacterial agents like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Anticancer Activity and Enzyme Inhibition

Novel sulfonamide derivatives carrying biologically active moieties have been explored for their in vitro anticancer activity against various cancer cell lines. These compounds have been evaluated for their ability to inhibit key enzymes like vascular endothelial growth factor receptor (VEGFR)-2, showcasing potential as cytotoxic agents and enzyme inhibitors (Ghorab et al., 2016).

Enzyme Inhibitory Activity and Cytotoxicity

The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with potent inhibitory activity against enzymes like human carbonic anhydrases and acetylcholinesterase. These derivatives have been assessed for their cytotoxicity towards oral squamous cancer cell lines and their tumor selectivity, contributing valuable insights into the development of novel therapeutic agents (Ozgun et al., 2019).

Synthesis and Drug Design

The sulfonamide group's inclusion in drug design is notable for its presence across a variety of therapeutic agents, demonstrating the functional group's versatility and importance in medicinal chemistry. This aspect is underlined by reviews and studies that have dissected the structural and functional relevance of sulfonamides in the development of drugs with diverse pharmacological actions (Kalgutkar et al., 2010; Smith & Jones, 2008).

Mechanism of Action

Safety and Hazards

4,5-Dimethylthiazole is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It may also cause serious eye irritation and respiratory irritation .

Future Directions

While specific future directions for 4,5-Dimethylthiazole-2-sulfonamide are not available, thiazoles in general are being studied for their potential applications in various fields. For instance, thiazoles are being explored for their use in solid-state photonic and fluorescence-based optical devices . Additionally, 2,4-disubstituted arylthiazoles have shown notable pharmacological profiles, suggesting potential for further investigation in terms of activity and toxicity .

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYUBCSFQWPJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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